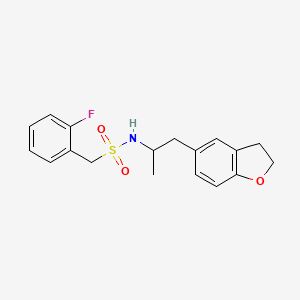
N-(1-(2,3-二氢苯并呋喃-5-基)丙-2-基)-1-(2-氟苯基)甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Conformations and Self-association Analysis
The study of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide provides insights into the behavior of sulfonamide compounds in different environments. The research demonstrates that this compound forms cyclic dimers in inert solvents due to hydrogen bonding between the NH and C=O groups. In a crystalline state, chain associates are more likely to form, suggesting a versatile self-association behavior depending on the medium. The compound's carbonyl group is protonated only by very strong acids, while weaker acids lead to the formation of solvate H-complexes at various functional groups. This study is relevant for understanding the self-association and hydrogen bonding topologies of similar sulfonamide compounds .
Synthesis Analysis
The synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was achieved through a Sonogashira cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. The high yield of the reaction and the full characterization of the compound using various spectroscopic techniques, including IR, NMR, and Mass spectrometry, highlight the efficiency and reliability of this synthetic approach. This method could potentially be adapted for the synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide, although the specific details of such a synthesis are not provided in the data .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is crucial for their chemical properties and reactivity. While the provided data does not directly discuss the molecular structure of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide, it does offer insights into related compounds. For instance, the use of IR, NMR, and Mass spectrometry in the characterization of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide suggests that similar analytical techniques could be employed to deduce the molecular structure of the compound .
Chemical Reactions Analysis
The oxidation of N-phenyl-1-(2-oxo-1-azacycloalkyl)methanesulfonamides and the subsequent formation of aminoxyl radicals indicate that sulfonamide compounds can participate in redox reactions, leading to the generation of radical species. The presence of the –SO2– group does not hinder the interaction of the unpaired electron with nearby atoms, which is an important consideration for the reactivity of sulfonamides. This could imply that N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide may also form radicals under similar oxidative conditions, affecting its chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure and the functional groups present. The self-association behavior and the ability to form hydrogen bonds, as seen in trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, suggest that similar sulfonamides could exhibit unique solubility and interaction characteristics in different solvents. The reactivity towards acids and the formation of solvate H-complexes are also indicative of the acid-base properties of these compounds. These aspects are essential for understanding the behavior of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide in various chemical contexts .
科学研究应用
合成和光物理性质
研究已经探索了与 N-(1-(2,3-二氢苯并呋喃-5-基)丙-2-基)-1-(2-氟苯基)甲磺酰胺相关的化合物的合成和光物理性质,突出了它们在基于荧光的应用中的潜力。例如,通过羟基和甲磺酰胺对苯二甲酸与 2-氨基苯酚缩合合成的化合物显示出激发态分子内质子转移荧光,量子产率高达 0.48,发射峰在 492-517 nm 之间,使其成为电离辐射闪烁检测介质中的波长转换器 (Kauffman 和 Bajwa,1993)。
有机合成和氟化
研究还关注了此类化合物在有机合成和氟化过程中的作用。已经研究了使用 N-F 型试剂对二苯并呋喃、二苯醚和联苯进行氟化,揭示了氟化产物的区域选择性和产率,这可能会影响氟化有机分子的合成 (Zupan、Iskra 和 Stavber,1996)。
化学转化和反应性
另一个研究领域深入研究了化学转化和反应性,例如通过插入二氧化硫合成 1-(2,3-二氢苯并呋喃-3-基)-甲磺酰肼。此过程涉及自由基机制,包括分子内 5-exo-环化,说明了该化合物在促进复杂化学转化中的潜力 (An、Zheng 和 Wu,2014)。
氟化材料开发
研究还指出了相关化合物在氟化材料开发中的潜在用途。例如,通过与苯酚和六氟丙酮反应合成 2-(4-羟基苯基)-1,1,1,3,3,3-六氟丙-2-醇表明,此类化合物有可能用于合成含有机氟的聚合物,这些聚合物在各种高性能材料中具有应用 (Li、Shen 和 Zhang,2015)。
分子结构理论研究
此外,已经进行了理论研究以了解具有生物活性的磺酰胺的分子结构和气相酸度,深入了解磺酰胺类化合物的电子性质和反应性。这项研究有助于更深入地了解 N-(1-(2,3-二氢苯并呋喃-5-基)丙-2-基)-1-(2-氟苯基)甲磺酰胺等化合物的基本化学性质及其潜在应用 (Remko,2003)。
属性
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c1-13(10-14-6-7-18-15(11-14)8-9-23-18)20-24(21,22)12-16-4-2-3-5-17(16)19/h2-7,11,13,20H,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYRXKFJLGIFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

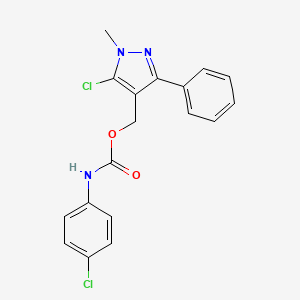

![2-amino-6,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3018236.png)
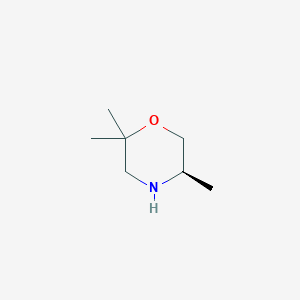
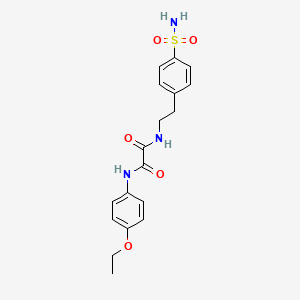
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3018241.png)
![(4-Propan-2-yloxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B3018243.png)
![(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide](/img/structure/B3018245.png)
![6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3018247.png)
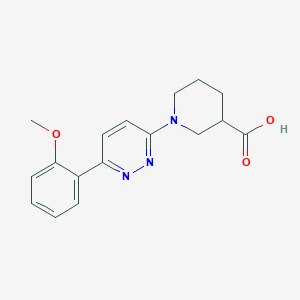
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B3018252.png)
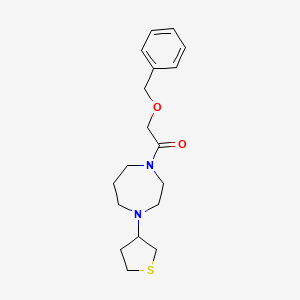
![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B3018255.png)
